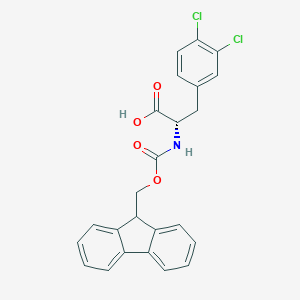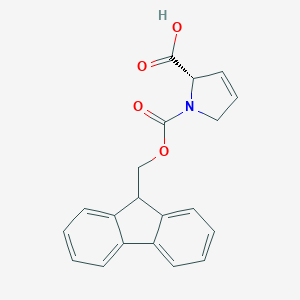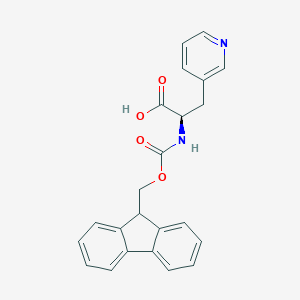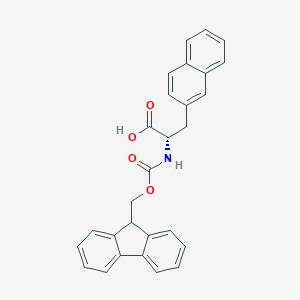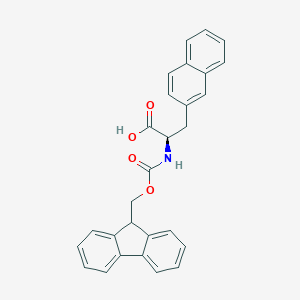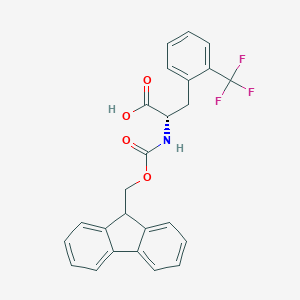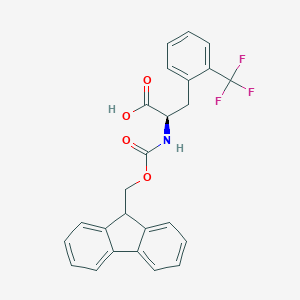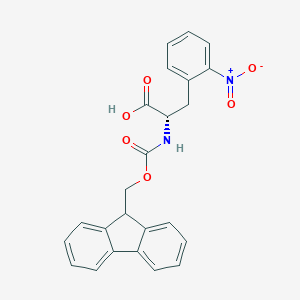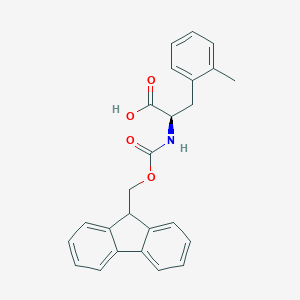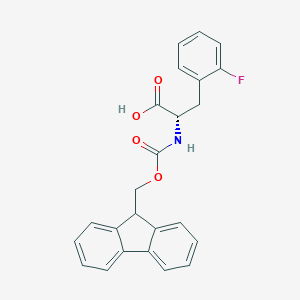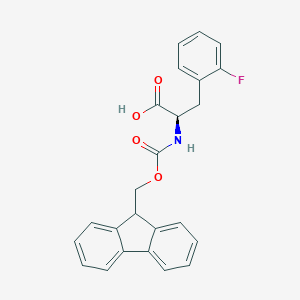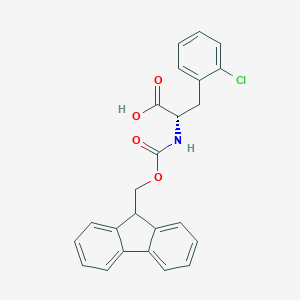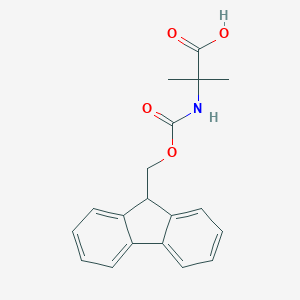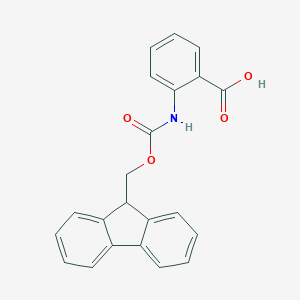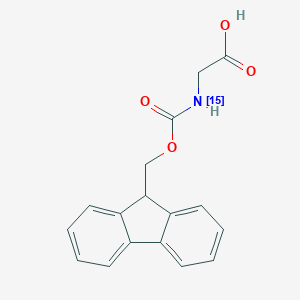
Fmoc-Gly-OH-15N
Descripción general
Descripción
N-(9-Fluorenylmethoxycarbonyl)-glycine-15N: is a compound where the glycine amino acid is labeled with the nitrogen-15 isotope and protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis and various scientific research applications due to its stable isotopic labeling and protective group properties .
Aplicaciones Científicas De Investigación
N-(9-Fluorenylmethoxycarbonyl)-glycine-15N has a wide range of scientific research applications, including:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis for the creation of labeled peptides.
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope labeling allows for detailed NMR studies of peptide structures and dynamics.
Drug Development: Utilized in the development of peptide-based drugs and for studying drug-protein interactions.
Biological Research: Employed in the study of protein folding, enzyme mechanisms, and protein-protein interactions.
Mecanismo De Acción
Target of Action
Fmoc-Gly-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .
Mode of Action
This compound acts as a protective group for the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This allows for the selective addition of amino acids in a step-wise fashion during peptide synthesis .
Biochemical Pathways
The main biochemical pathway involved with this compound is peptide synthesis . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed. This allows for the controlled addition of amino acids to a growing peptide chain .
Pharmacokinetics
The use of isotopically labeled compounds like this compound can be beneficial in pharmacokinetic studies as tracers .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino group during synthesis, this compound allows for the controlled addition of amino acids, enabling the creation of peptides with a wide range of biological activities .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of a suitable base for the removal of the Fmoc group can influence the efficacy of peptide synthesis . The compound is typically stored at a temperature of 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N involves the reaction of glycine-15N with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:
- Dissolve glycine-15N in an aqueous dioxane solution.
- Add sodium bicarbonate to the solution to maintain a basic environment.
- Slowly add 9-fluorenylmethoxycarbonyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature until completion.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing the glycine-15N to participate in further peptide coupling reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
N,N’-Diisopropylcarbodiimide (DIC): An alternative coupling reagent for peptide synthesis.
Major Products Formed:
Deprotected Glycine-15N: Formed after removal of the Fmoc group.
Peptide Chains: Formed by coupling N-(9-Fluorenylmethoxycarbonyl)-glycine-15N with other amino acids.
Comparación Con Compuestos Similares
N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-glycine-15N but also labeled with carbon-13.
N-(9-Fluorenylmethoxycarbonyl)-alanine-15N: Another Fmoc-protected amino acid labeled with nitrogen-15.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies and other analytical techniques. The Fmoc protection allows for selective deprotection and coupling in peptide synthesis, making it a valuable tool in the synthesis of labeled peptides and proteins .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-CPZJZEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


